6-Cyclobutyl-2-mercaptopyrimidin-4-ol

Antithyroid activity Structure–Activity Relationship (SAR) Thiouracil derivatives

6-Cyclobutyl-2-mercaptopyrimidin-4-ol (CAS 874516-64-0), also systematically named 6-cyclobutyl-2-sulfanylidene-1H-pyrimidin-4-one, is a 6-substituted-2-thiouracil derivative within the mercaptopyrimidin-4-ol class. It bears a cyclobutyl substituent at the 6-position, a thiol group at the 2-position, and a hydroxyl group at the 4-position of the pyrimidine ring.

Molecular Formula C8H10N2OS
Molecular Weight 182.25 g/mol
CAS No. 874516-64-0
Cat. No. B1461112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyclobutyl-2-mercaptopyrimidin-4-ol
CAS874516-64-0
Molecular FormulaC8H10N2OS
Molecular Weight182.25 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=CC(=O)NC(=S)N2
InChIInChI=1S/C8H10N2OS/c11-7-4-6(5-2-1-3-5)9-8(12)10-7/h4-5H,1-3H2,(H2,9,10,11,12)
InChIKeyOFHFFMLZXFTCSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyclobutyl-2-mercaptopyrimidin-4-ol (CAS 874516-64-0): Chemical Identity and Comparator Context for Procurement Decisions


6-Cyclobutyl-2-mercaptopyrimidin-4-ol (CAS 874516-64-0), also systematically named 6-cyclobutyl-2-sulfanylidene-1H-pyrimidin-4-one, is a 6-substituted-2-thiouracil derivative within the mercaptopyrimidin-4-ol class. It bears a cyclobutyl substituent at the 6-position, a thiol group at the 2-position, and a hydroxyl group at the 4-position of the pyrimidine ring [1]. This compound belongs to a historically significant series of antithyroid agents whose biological activity is exquisitely sensitive to the nature of the 6-substituent. Its molecular formula is C₈H₁₀N₂OS (MW 182.24), and its predicted physicochemical properties include a melting point of 211–212 °C, a density of 1.34±0.1 g/cm³, and a pKa of 7.61±0.20 . These baseline parameters distinguish it from smaller or larger cycloalkyl analogs and form the foundation for evaluating its utility in structure–activity relationship (SAR) studies and medicinal chemistry programs.

Why 6-Cyclobutyl-2-mercaptopyrimidin-4-ol Cannot Be Replaced by Other 6-Substituted-2-thiouracils: The Structural Selectivity Evidence


Within the 2-thiouracil chemotype, antithyroid potency is not a gradual function of substituent size but exhibits sharp, non-linear dependence on the 6-substituent's cyclic structure. The Jackman et al. (1948) study established that replacing the cyclobutyl group with a cyclopropyl yields a 3.3-fold higher relative potency (10 vs. 3), while expanding to cyclopentyl drops activity to 1–2, and a cyclohexomethyl substituent restores activity to 5 [1]. Such discontinuous SAR precludes generic interchangeability: a medicinal chemist or procurement officer cannot assume that any 6-cycloalkyl-2-thiouracil will deliver equivalent biological readout. Even subtle ring-size alterations produce non-monotonic activity changes that would confound SAR campaigns, lead optimization, or in vivo probe studies. Selection of the specific cyclobutyl derivative is thus mandated when the experimental objective requires the precise lipophilic and steric signature of the four-membered ring—a parameter space not accessible to either the smaller cyclopropyl or larger cyclopentyl and cyclohexomethyl analogs.

Quantitative Differentiation Evidence for 6-Cyclobutyl-2-mercaptopyrimidin-4-ol vs. Closest Structural Analogs


Antithyroid Potency: 6-Cyclobutyl vs. 6-Cyclopropyl-2-thiouracil — A 3.3-Fold Difference in Relative Activity

In the seminal SAR study by Jackman et al., the antithyroid activity of a series of 6-substituted-2-thiouracils was assessed relative to unsubstituted 2-thiouracil (relative potency = 1). The 6-cyclobutyl derivative exhibited a relative potency of 3, whereas the 6-cyclopropyl analog showed a relative potency of 10—a 3.3-fold higher activity [1]. This striking difference, despite a single methylene group contraction, demonstrates that the cyclobutyl analog occupies a distinct activity niche: significantly attenuated relative to the maximally active cyclopropyl, yet clearly differentiated from the near-baseline cyclopentyl. For SAR profiling, the cyclobutyl compound provides an essential intermediate data point that cannot be interpolated from the flanking ring sizes.

Antithyroid activity Structure–Activity Relationship (SAR) Thiouracil derivatives

Antithyroid Potency: 6-Cyclobutyl vs. 6-Cyclopentyl-2-thiouracil — Activity Retained Despite Ring Expansion

The same Jackman et al. dataset shows that the 6-cyclopentyl-2-thiouracil yields a relative antithyroid potency of only 1–2 (compared to thiouracil = 1), whereas the 6-cyclobutyl derivative scores a relative potency of 3 [1]. This 1.5- to 3-fold reduction upon five-membered ring expansion indicates that the cyclobutyl ring occupies a steric and/or electronic optimum distinct from both the smaller and larger cycloalkyl rings. The cyclopentyl analog approaches baseline activity, rendering it unsuitable as a replacement in any assay where a minimum potency threshold is required.

Antithyroid activity Cycloalkyl SAR Lead optimization

Predicted Physicochemical Differentiation: Melting Point and pKa Distinguish 6-Cyclobutyl from Unsubstituted 2-Thiouracil

Predicted physicochemical data provide procurement-relevant differentiation. The 6-cyclobutyl derivative exhibits a predicted melting point of 211–212 °C and a pKa of 7.61±0.20 . In contrast, unsubstituted 2-thiouracil has a reported melting point of approximately 340 °C (decomposition) and a pKa of ~7.75 [1]. The ~128 °C lower melting point of the cyclobutyl derivative facilitates recrystallization-based purification under milder conditions and enables melt-based formulation approaches not feasible with the parent compound. Additionally, the slightly more acidic pKa (7.61 vs. 7.75) may influence ionization state at physiological pH, with implications for solubility and membrane permeability.

Physicochemical properties Melting point pKa prediction Purification strategy

Intra-Class Potency Ranking: The Cyclobutyl Substituent Delivers Intermediate Activity Distinct from Clinical PTU

Propylthiouracil (PTU, 6-propyl-2-thiouracil) is the clinically established antithyroid drug against which novel thiouracil derivatives are benchmarked. While the Jackman et al. study did not include PTU directly, PTU is recognized as significantly more potent than unsubstituted thiouracil in standard antithyroid assays [2]. The 6-cyclobutyl derivative, with a relative potency of 3 [1], occupies an activity tier above thiouracil (relative potency = 1) but generally below PTU (commonly cited as ~10× thiouracil in rodent models). This positions the cyclobutyl analog as a moderately active probe: potent enough to generate robust assay signals, yet pharmacodynamically distinct from the clinical agent, making it suitable for mechanistic studies that require differentiation from PTU's polypharmacology (e.g., concomitant nNOS inhibition or melanin-seeking properties).

Antithyroid agent comparison Propylthiouracil (PTU) Drug discovery benchmark

Recommended Application Scenarios for 6-Cyclobutyl-2-mercaptopyrimidin-4-ol Based on Verified Differentiation Evidence


SAR Probe for Cycloalkyl Ring-Size Dependence in Thiouracil-Based Antithyroid Programs

The sharp, non-monotonic potency differences across the cyclopropyl (10), cyclobutyl (3), and cyclopentyl (1–2) series [1] make 6-cyclobutyl-2-mercaptopyrimidin-4-ol an indispensable intermediate probe for mapping the steric and lipophilic determinants of antithyroid activity. Any medicinal chemistry campaign aiming to optimize 6-substituted-2-thiouracils for thyroid peroxidase inhibition must include this compound to avoid blind spots in the SAR landscape between the maximally active cyclopropyl and the essentially inactive cyclopentyl. Procurement of all three cycloalkyl derivatives is recommended for rigorous QSAR model construction.

Differentiated Tool Compound for Thyroid Hormone Synthesis Studies Requiring Moderate Potency

With a relative antithyroid potency of 3 (vs. thiouracil baseline of 1) [1], the cyclobutyl derivative provides sufficient activity for reproducible in vitro thyroid peroxidase or in vivo goitrogenesis assays without the maximal potency of the cyclopropyl analog (relative potency 10) or the polypharmacology of clinical PTU. This intermediate activity profile is advantageous for dose-response studies where steep inhibition curves from high-potency compounds would compress the observable dynamic range. Researchers seeking a thiouracil-based inhibitor with a wider assay window should select the cyclobutyl derivative over the cyclopropyl or PTU alternatives.

Physicochemical Reference Standard for Cycloalkyl-Substituted Thiouracils in Crystallization and Formulation Development

The predicted melting point of 211–212 °C provides a practical advantage over unsubstituted 2-thiouracil (~340 °C decomposition) for recrystallization optimization and solid-form screening. Process chemists developing scalable purification protocols for 6-substituted-2-thiouracils can use this compound as a representative member of the series that crystallizes under milder thermal conditions, reducing the risk of thermal degradation during manufacturing scale-up.

Negative Control for Cyclopropyl-Maximized Biological Activity Screens

In phenotypic or target-based screens where 6-cyclopropyl-2-thiouracil (relative potency 10) serves as a positive control, the cyclobutyl analog (relative potency 3) [1] functions as a quantitatively validated activity-attenuated comparator. The 3.3-fold potency differential is large enough to serve as a meaningful threshold for assay sensitivity validation, yet both compounds share sufficient scaffold similarity to control for off-target effects unrelated to the 6-substituent. This paired-control design strengthens the interpretability of hit-calling in high-throughput screens of thiouracil libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Cyclobutyl-2-mercaptopyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.